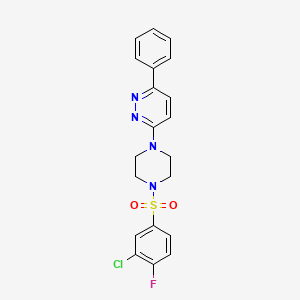

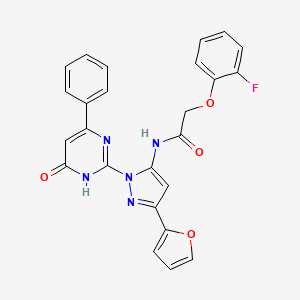

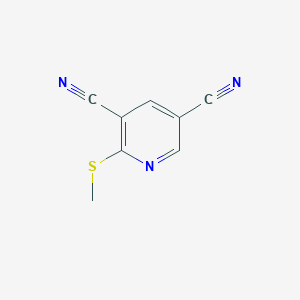

3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a synthetic molecule that has been studied for its potential inhibitory effects on tyrosinase, an enzyme implicated in melanin production . The overproduction of melanin is associated with several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease .

Synthesis Analysis

The synthesis of this compound involves the incorporation of the 3-chloro-4-fluorophenyl fragment into distinct chemotypes . This fragment has been shown to be effective in interactions with the catalytic site of tyrosinase from Agaricus bisporus (AbTYR), and the additional chlorine atom enhances inhibitory activity .Chemical Reactions Analysis

The compound has been studied for its inhibitory effects on tyrosinase, an enzyme involved in melanin production . The presence of the 3-chloro-4-fluorophenyl fragment is an important structural feature to improve the AbTYR inhibition .Scientific Research Applications

Piperazine Derivatives in Therapeutics

Piperazine derivatives, including compounds like 3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine, have been extensively researched for their therapeutic applications. These compounds are significant in the rational design of drugs due to their versatility and presence in a wide range of therapeutic agents. They have been used in treatments spanning antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus can lead to significant differences in medicinal potential, making these derivatives a flexible building block for drug discovery. The therapeutic investigations of piperazine-based molecules reflect the broad potential of this entity, which was earlier considered limited to CNS activity only. The increase in research covering various activities of the piperazine ring suggests a successful emergence of this pharmacophore (Rathi et al., 2016).

Metabolism and Disposition

Arylpiperazine derivatives like this compound undergo extensive pre-systemic and systemic metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites are known for their serotonin receptor-related effects and their distribution in tissues, including the brain. The metabolite-to-parent drug ratios can vary widely among individuals, reflecting the individual variability in the expression and activity of enzymes like CYP3A4 and CYP2D6. This variability underscores the importance of personalized approaches in the therapeutic use of arylpiperazine derivatives (Caccia, 2007).

Anti-mycobacterial Applications

Piperazine derivatives are also significant in anti-mycobacterial applications. Molecules containing piperazine as an essential subunit have shown potential activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules have been extensively explored, highlighting the importance of this moiety in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Pharmaceutical Applications of Piperazine and Morpholine

Piperazine and morpholine derivatives exhibit a broad spectrum of pharmaceutical applications. The in vitro and in vivo medicinal chemistry investigations of these analogues have shown potent pharmacophoric activities. Various methods have been developed for the synthesis of these derivatives, reflecting current trends in the synthesis and potential pharmaceutical applications of piperazine and morpholine analogues (Mohammed et al., 2015).

Mechanism of Action

Target of Action

The primary target of the compound “3-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine” is Tyrosinase (EC 1.14.18.1) . Tyrosinase is a binuclear copper-containing protein expressed in various species including bacteria, fungi, plants, and animals . It is implicated in melanin production in various organisms .

Mode of Action

The compound interacts with the catalytic site of Tyrosinase . The presence of the 3-chloro-4-fluorophenyl fragment in the compound is an important structural feature that improves the inhibition of Tyrosinase . This interaction results in the inhibition of Tyrosinase, thereby affecting the production of melanin .

Biochemical Pathways

The inhibition of Tyrosinase by the compound affects the melanin production pathway . Overproduction of melanin is related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease . Therefore, the compound’s action on Tyrosinase can have downstream effects on these conditions.

Pharmacokinetics

The compound’s potency as a tyrosinase inhibitor is indicated by its ic 50 values, spanning from 019 to 172 μM . This suggests that the compound has a good bioavailability and can effectively interact with its target.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of Tyrosinase and the subsequent reduction in melanin production . This can potentially alleviate conditions associated with overproduction of melanin, such as certain skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease .

Biochemical Analysis

Biochemical Properties

Compounds with similar structures, such as those containing the 3-chloro-4-fluorophenyl motif, have been found to interact with enzymes like tyrosinase . These interactions can lead to the inhibition of the enzyme, affecting the production of melanin

Cellular Effects

Similar compounds have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

3-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN4O2S/c21-17-14-16(6-7-18(17)22)29(27,28)26-12-10-25(11-13-26)20-9-8-19(23-24-20)15-4-2-1-3-5-15/h1-9,14H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDBSSYPMJRFDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)-6-methoxynicotinamide](/img/structure/B2453037.png)

![N-(3-methoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2453039.png)

![2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2453040.png)

![1-[(6-Chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol](/img/structure/B2453046.png)

![1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea](/img/structure/B2453052.png)